4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Description
The compound “4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine” is a nitrogen-rich organic compound . It’s related to the family of verdazyl radicals, which are known for their intense green color and stability . Verdazyl radicals require formazan precursors, which are intensely red in color .
Synthesis Analysis
The synthesis of this compound could involve a Mannich reaction . Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, can be incorporated into biologically active compounds through this reaction . The synthesis of a similar compound, “2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was achieved in good yield via a three-step protocol .Molecular Structure Analysis
The molecular structure of this compound is complex due to its nitrogen-rich nature. Verdazyl radicals, to which this compound is related, form stacks of dimers, roughly along the a-axis direction of the crystal .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to its nitrogen-rich nature. Verdazyl radicals, which are related to this compound, show signs of rapid intramolecular H-atom exchange typical for this class of compounds .Future Directions
Properties
IUPAC Name |
4-[6-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)7-8-24-9-11-25(12-10-24)19-5-6-20(23-22-19)26-13-15-27-16-14-26/h1-6H,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDUJDCNSFAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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